molecular formula C15H12N4O2S B13994189 4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide CAS No. 62294-78-4

4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide

Cat. No.: B13994189
CAS No.: 62294-78-4
M. Wt: 312.3 g/mol
InChI Key: XGKNIPYBIMLSLI-UHFFFAOYSA-N
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Description

4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a quinoxaline moiety attached to a benzenesulfonamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide typically involves the reaction of quinoxaline derivatives with benzenesulfonamide under specific conditions. One common method involves the condensation of quinoxaline-2-carbaldehyde with benzenesulfonamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of the enzyme, the compound disrupts this process, leading to a decrease in enzyme activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide stands out due to its specific structural configuration, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of inhibitors targeting carbonic anhydrase enzymes and other biological targets.

Properties

CAS No.

62294-78-4

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

4-(quinoxalin-2-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C15H12N4O2S/c16-22(20,21)13-7-5-11(6-8-13)17-9-12-10-18-14-3-1-2-4-15(14)19-12/h1-10H,(H2,16,20,21)

InChI Key

XGKNIPYBIMLSLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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